Cas no 5666-13-7 (2-(pyrrolidin-2-yl)-1H-pyrrole)

2-(pyrrolidin-2-yl)-1H-pyrrole structure
5666-13-7 structure
Product Name:2-(pyrrolidin-2-yl)-1H-pyrrole
CAS No:5666-13-7
MF:C8H12N2
MW:136.194281578064
CID:1114104
PubChem ID:258385
Update Time:2025-04-23

2-(pyrrolidin-2-yl)-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 2-(2-pyrrolidinyl)-1H-Pyrrole
    • 2-pyrrolidin-2-yl-1H-pyrrole
    • 2,2'-Pyrralyl-pyrralidin
    • 2,2'-Pyrrolidinylpyrrol
    • 2,2'-Pyrrolyl-pyrrolidin
    • 2-Pyrrol-2-yl-pyrrolidin
    • 5666-13-7
    • Z380849306
    • SCHEMBL661112
    • AB00999558-01
    • 2-(Pyrrolidin-2-yl)-pyrrol
    • N12568
    • CS-0247590
    • AKOS009290677
    • NSC 87244
    • NSC-87244
    • NSC87244
    • EN300-36944
    • SB62479
    • DTXSID60293113
    • 2-(pyrrolidin-2-yl)-1h-pyrrole
    • 2-(pyrrolidin-2-yl)-1H-pyrrole
    • Inchi: 1S/C8H12N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,8-10H,2,4,6H2
    • InChI Key: TUIFIQOPWFJFNK-UHFFFAOYSA-N
    • SMILES: N1CCCC1C1=CC=CN1

Computed Properties

  • Exact Mass: 136.10000
  • Monoisotopic Mass: 136.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 27.8Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 83-85 °C
  • Boiling Point: 280.1±28.0 °C at 760 mmHg
  • Flash Point: 100.0±0.0 °C
  • PSA: 27.82000
  • LogP: 1.76800

2-(pyrrolidin-2-yl)-1H-pyrrole Security Information

2-(pyrrolidin-2-yl)-1H-pyrrole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-(pyrrolidin-2-yl)-1H-pyrrole

Introduction to 2-(2-pyrrolidinyl)-1H-Pyrrole (CAS No. 5666-13-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-(2-pyrrolidinyl)-1H-Pyrrole, identified by its CAS number 5666-13-7, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrrole family, a class of nitrogen-containing heterocycles that are widely recognized for their role in pharmaceuticals, agrochemicals, and material science. The presence of both pyrrole and pyrrolidine moieties in its structure endows it with distinctive electronic and steric characteristics, making it a valuable scaffold for drug discovery and molecular design.

The pyrrolidine moiety in 2-(2-pyrrolidinyl)-1H-Pyrrole contributes to its ability to interact with biological targets in a specific manner, often through hydrogen bonding or hydrophobic interactions. This feature has been exploited in the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, recent studies have highlighted the potential of this compound as a lead structure in the design of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The 1H-Pyrrole ring, on the other hand, provides a platform for further functionalization, allowing chemists to tailor the molecule’s properties for specific applications.

One of the most compelling aspects of 2-(2-pyrrolidinyl)-1H-Pyrrole is its versatility in medicinal chemistry. Researchers have demonstrated its utility as a building block for more complex molecules with enhanced biological activity. For example, derivatives of this compound have been investigated for their antimicrobial properties, showing promise against resistant bacterial strains. The structural motif has also been incorporated into molecules targeting neurological disorders, where its ability to cross the blood-brain barrier is particularly advantageous.

Recent advances in computational chemistry have further accelerated the exploration of 2-(2-pyrrolidinyl)-1H-Pyrrole. Molecular modeling studies have revealed insights into its binding modes with protein targets, providing a rational basis for structure-activity relationship (SAR) studies. These computational approaches have been complemented by experimental validations, confirming the predicted interactions and leading to the identification of novel pharmacophores within this scaffold. Such interdisciplinary efforts highlight the importance of integrating computational tools with traditional synthetic methodologies to optimize drug-like properties.

The pharmaceutical industry has also recognized the potential of 2-(2-pyrrolidinyl)-1H-Pyrrole as an intermediate in the synthesis of bioactive compounds. Its relatively simple structure allows for efficient derivatization, enabling rapid access to a library of compounds for high-throughput screening (HTS). This capability has been leveraged in academic and industrial settings to identify candidates with therapeutic relevance. Notably, several companies have patented processes involving this compound as a key intermediate, underscoring its commercial viability.

In addition to its pharmaceutical applications, 2-(2-pyrrolidinyl)-1H-Pyrrole has found utility in materials science. Its electronic properties make it a candidate for organic semiconductors and light-emitting diodes (OLEDs). Researchers have explored its incorporation into polymer matrices to enhance charge transport properties, demonstrating its potential in next-generation electronic devices. This dual functionality—biological relevance and material science applicability—underscores the compound’s broad utility across multiple disciplines.

The synthesis of 2-(2-pyrrolidinyl)-1H-Pyrrole has been optimized through various methodologies, including multi-step organic reactions and catalytic processes. Recent reports have focused on green chemistry approaches to minimize waste and improve atom economy. These sustainable methods align with global trends toward environmentally responsible manufacturing practices. Furthermore, biocatalytic routes have been explored as alternative pathways to traditional synthetic strategies, offering improved selectivity and reduced reliance on hazardous reagents.

Future directions in the study of 2-(2-pyrrolidinyl)-1H-Pyrrole are likely to focus on expanding its therapeutic applications through innovative drug design strategies. The integration of machine learning algorithms into virtual screening protocols promises to accelerate the discovery process by predicting novel derivatives with enhanced efficacy. Additionally, preclinical studies are expected to provide further insights into its safety profile and pharmacokinetic behavior, paving the way for clinical trials in human subjects.

The growing body of research on CAS No. 5666-13-7 highlights its significance as a versatile molecular scaffold with broad applicability across chemical biology and medicinal chemistry. As our understanding of its structural features and biological interactions continues to evolve, so too will its role in addressing complex challenges in health and technology. The collaborative efforts between academia and industry are essential in realizing this potential fully.

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